molecular formula C16H13N3O B14467455 3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine CAS No. 66138-41-8

3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine

Cat. No.: B14467455
CAS No.: 66138-41-8
M. Wt: 263.29 g/mol
InChI Key: QZZNCFWJNDPOTN-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine: is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with suitable reagents. For instance, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield the desired triazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides
  • 4,6-Diamino-1,3,5-triazine-2-carbohydrazides
  • 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4″-disulfonic acid monosodium salt hydrate

Uniqueness

3-Methyl-4-oxo-5,6-diphenyl-1,2,4lambda~5~-triazine stands out due to its unique structural features and the specific biological activities it exhibits.

Properties

CAS No.

66138-41-8

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-methyl-4-oxido-5,6-diphenyl-1,2,4-triazin-4-ium

InChI

InChI=1S/C16H13N3O/c1-12-17-18-15(13-8-4-2-5-9-13)16(19(12)20)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

QZZNCFWJNDPOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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